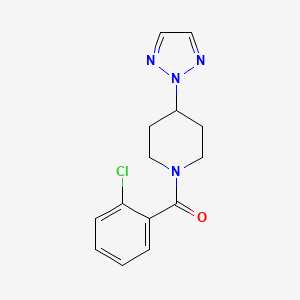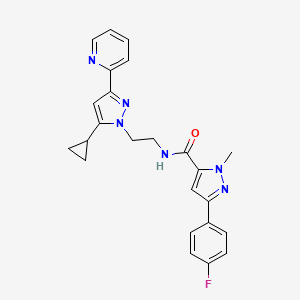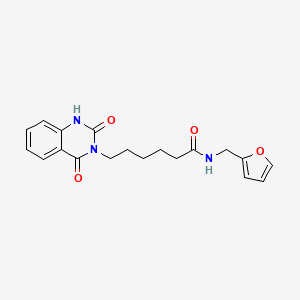
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone” is a complex organic molecule that contains a triazole ring, a piperidine ring, and a phenyl group . The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The phenyl group is a six-membered aromatic ring with six carbon atoms .
Synthesis Analysis
The synthesis of this compound involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The resulting product is then reacted with various substituted aromatic carboxylic acids to yield the final compound .Molecular Structure Analysis
The molecular structure of this compound can be characterized by spectral data . The 1H NMR spectrum shows the presence of various types of hydrogen atoms, including those attached to carbon atoms in the triazole ring, the piperidine ring, and the phenyl group . The 13C NMR spectrum provides information about the carbon atoms in these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The compound is likely to be a solid at room temperature, given its complex structure . It is also likely to be soluble in polar solvents due to the presence of the polar triazole ring .科学的研究の応用
Synthetic Methodologies and Chemical Properties
Research on compounds structurally related to "(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone" has provided insights into synthetic methodologies and the chemical properties of these molecules. For example, the synthesis of related piperidinyl methanone compounds involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, demonstrating a reasonable overall yield and showcasing the compound's synthesis versatility (Zheng Rui, 2010).
Structural and Optical Properties
The structural and optical properties of similar compounds have been studied, revealing detailed molecular structures through techniques such as X-ray diffraction. These studies provide a foundational understanding of the compound's behavior in different conditions, important for materials science and engineering applications (C. S. Karthik et al., 2021).
Antimicrobial and Antifungal Activities
Several related compounds have demonstrated antimicrobial and antifungal activities, highlighting their potential in developing new therapeutic agents. The modification of these compounds can lead to the discovery of new drugs with significant biological activities (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Molecular Docking and Pharmacological Potential
Molecular docking studies of compounds structurally related to "this compound" have shed light on their potential pharmacological applications. These studies assess the interaction between the compound and various biological targets, providing insights into the design of drugs with specific actions (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Anticancer and Antituberculosis Activities
Compounds with structural similarities have been explored for their anticancer and antituberculosis activities. These studies involve the synthesis of novel derivatives and evaluation of their biological activities, highlighting the potential of such compounds in treating infectious diseases and cancer (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds with similar structures have shown significant antibacterial and moderate antifungal activity . This suggests that the compound may interact with the biochemical pathways of these organisms, potentially disrupting essential processes.
Pharmacokinetics
It’s worth noting that imidazole, a similar compound, is highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Compounds with similar structures have shown significant antibacterial activity and moderate antifungal activity . This suggests that the compound may have a similar effect, potentially inhibiting the growth of these organisms.
特性
IUPAC Name |
(2-chlorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-12(13)14(20)18-9-5-11(6-10-18)19-16-7-8-17-19/h1-4,7-8,11H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMOSYKJDYVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)


![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2748419.png)
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide](/img/structure/B2748420.png)

![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2748423.png)

![[2-Methyl-1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2748427.png)
![Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate](/img/structure/B2748429.png)

![7-[(E)-But-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine](/img/structure/B2748432.png)